REACTION_SMILES
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[CH2:10]([CH:11]=[CH2:12])[NH2:13].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:7](=[O:8])[Cl:9])[s:6]1.[cH:14]1[cH:15][cH:16][n:17][cH:18][cH:19]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:7](=[O:8])[NH:13][CH2:10][CH:11]=[CH2:12])[s:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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C=CCNC(=O)c1ccc(Cl)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |